N1-Cyclopropyl-N1-((3-methoxypyrazin-2-yl)methyl)ethane-1,2-diamine
Description
N1-Cyclopropyl-N1-((3-methoxypyrazin-2-yl)methyl)ethane-1,2-diamine is a diamine derivative characterized by a cyclopropyl group and a 3-methoxypyrazin-2-ylmethyl substituent.
Properties
IUPAC Name |
N'-cyclopropyl-N'-[(3-methoxypyrazin-2-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-16-11-10(13-5-6-14-11)8-15(7-4-12)9-2-3-9/h5-6,9H,2-4,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMLWRHQFCBHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1CN(CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-Cyclopropyl-N1-((3-methoxypyrazin-2-yl)methyl)ethane-1,2-diamine, a compound with the CAS number 1353989-15-7, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group and a methoxypyrazinyl moiety, contributing to its unique biological profile. The molecular formula is with a molecular weight of 237.26 g/mol. Its structural characteristics suggest potential interactions with various biological targets.
Research indicates that compounds containing pyrazine derivatives often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific mechanism of action for this compound may involve modulation of signaling pathways or direct interaction with target enzymes.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrazine derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including antibiotic-resistant ones. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Compounds in the pyrazine family have also been noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers. This suggests potential therapeutic applications in inflammatory diseases.
Anticancer Potential
Recent investigations into similar compounds have revealed promising anticancer activity. For example, pyrazole-based derivatives have been shown to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. The structure of this compound may allow it to interact with these kinases effectively.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazine derivatives against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory concentrations (IC50 values), suggesting that this compound could be similarly effective .
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 5.0 |
| Compound B | E. coli | 10.0 |
| N1-Cyclopropyl... | S. aureus/E. coli | TBD |
Study 2: Anti-inflammatory Activity
In vitro studies demonstrated that pyrazine derivatives could significantly reduce the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS). This indicates a potential pathway for this compound's anti-inflammatory effects .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the ethane-1,2-diamine backbone with varying substituents:
Substituent Effects on Properties
Aromatic vs. Aliphatic Substituents :
- The 3-methoxypyrazin-2-ylmethyl group in the target compound introduces a heteroaromatic ring with electron-withdrawing methoxy and nitrogen atoms. This contrasts with the methoxybenzyl groups in , which are purely aromatic but lack heteroatoms. Pyrazine derivatives often exhibit enhanced solubility in polar solvents and distinct electronic profiles compared to benzyl analogs.
- Piperidinyl () and pyrrolidinyl () substituents are aliphatic and may improve lipophilicity, affecting membrane permeability in biological contexts.
This feature is shared across all analogs. 1-Methylpiperidin-4-ylmethyl () introduces a bulky, bicyclic structure, which may hinder interactions in sterically sensitive environments compared to the planar pyrazine group.
Synthetic Accessibility :
- Synthesis of similar diamines often involves alkylation of ethane-1,2-diamine precursors. For example, the reaction of pyridine derivatives with dimethyl ethane-1,2-diamine yields N1,N1-dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine (96% yield, ). The target compound may require analogous steps, such as coupling cyclopropylamine with a 3-methoxypyrazine intermediate.
Corrosion Inhibition Potential
The presence of multiple amine groups and electron-rich substituents correlates with inhibition efficiency . The target’s pyrazine ring could enhance adsorption onto metal surfaces via lone-pair interactions, though experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
